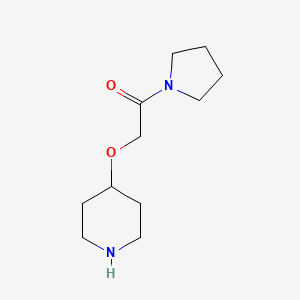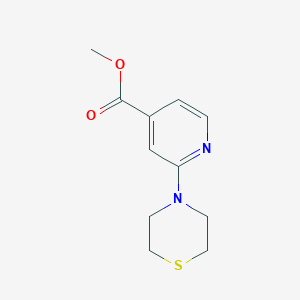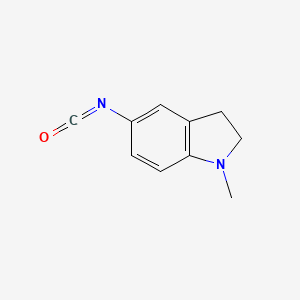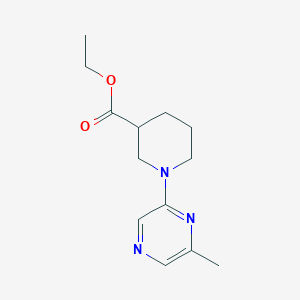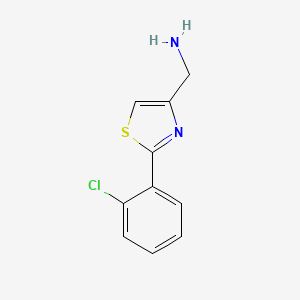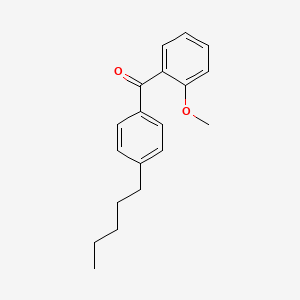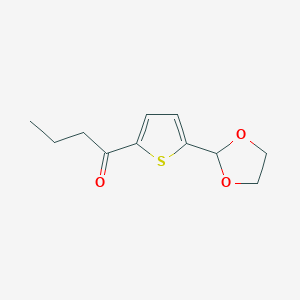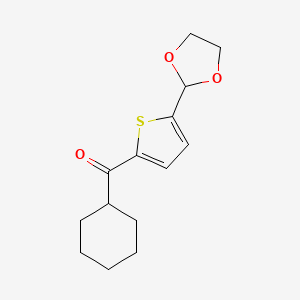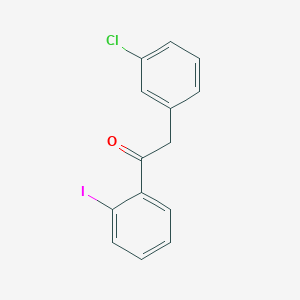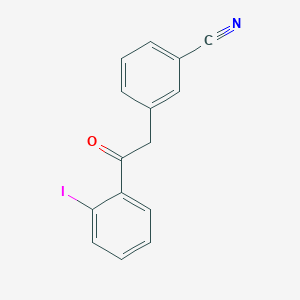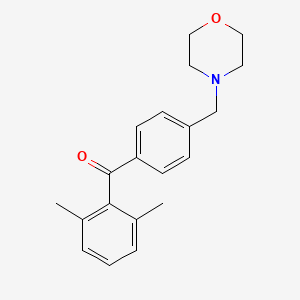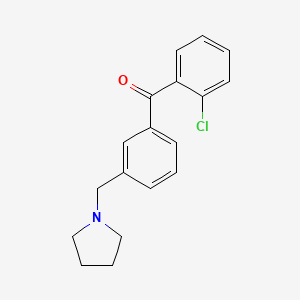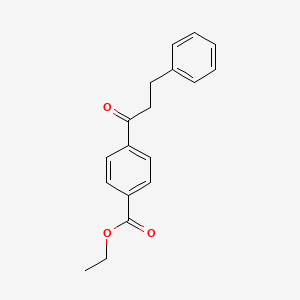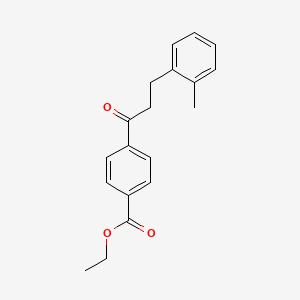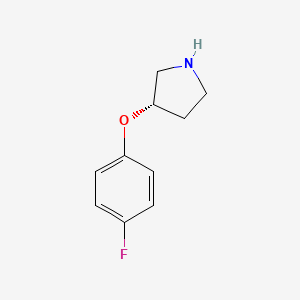
(S)-3-(4-Fluorophenoxy)pyrrolidine
Overview
Description
“(S)-3-(4-Fluorophenoxy)pyrrolidine” is a chemical compound with the molecular formula C10H13ClFNO . It has a molecular weight of 217.67 . This compound is typically stored at -20°C for stability .
Physical And Chemical Properties Analysis
“(S)-3-(4-Fluorophenoxy)pyrrolidine” has a molecular weight of 217.67 . It is typically stored at -20°C for stability . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
1. Docking and QSAR Studies
(S)-3-(4-Fluorophenoxy)pyrrolidine analogs have been studied for their roles as c-Met kinase inhibitors, crucial in cancer research. Docking studies helped analyze molecular features contributing to high inhibitory activity. QSAR methods provided insight into the biological activities of these compounds (Caballero et al., 2011).
2. Cognition-Activating Properties
Compounds including 3-(4-fluorophenoxy)pyridine have shown potential in enhancing retention for passive avoidance learning in mice, suggesting applications in treating cognitive disorders (Butler, Poschel, & Marriott, 1981).
3. Neuronal Cell Apoptosis
Certain derivatives of (S)-3-(4-Fluorophenoxy)pyrrolidine, like 4′-Fluoropyrrolidinononanophenone, have been linked to neuronal cell apoptosis through reactive oxygen and nitrogen species production, highlighting their relevance in neurotoxicology studies (Morikawa et al., 2020).
4. Hydrogen-Bond Basicity Studies
Research involving secondary amines like pyrrolidine derivatives has led to the construction of hydrogen-bond basicity scales, crucial in understanding molecular interactions (Graton, Berthelot, & Laurence, 2001).
5. Fluorination Impact on Molecular Recognition
Studies show that fluorination, like in 3-fluoro-4-hydroxyprolines, affects molecular recognition by biological systems, with potential applications in drug development (Testa et al., 2018).
6. Quinolone Antibacterials
The role of pyrrolidine derivatives in enhancing the antibacterial efficacy of quinolones has been investigated, contributing to the development of more effective antimicrobial drugs (Domagala, 1994).
7. Kinase Inhibition for Cancer Treatment
Substituted pyrrolidine derivatives have been identified as selective Met kinase inhibitors, showing promise in cancer therapy (Schroeder et al., 2009).
properties
IUPAC Name |
(3S)-3-(4-fluorophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHNAHLNXEANR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649882 | |
| Record name | (3S)-3-(4-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-Fluorophenoxy)pyrrolidine | |
CAS RN |
1187927-92-9 | |
| Record name | (3S)-3-(4-Fluorophenoxy)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(4-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



